molecular formula C6H6Br2ClN B1444560 4-(Bromomethyl)-3-chloropyridine hydrobromide CAS No. 1256562-25-0

4-(Bromomethyl)-3-chloropyridine hydrobromide

Cat. No. B1444560
M. Wt: 287.38 g/mol
InChI Key: PBSQLOOWSVEQER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)-3-chloropyridine hydrobromide is a substituted pyridine. It reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .


Molecular Structure Analysis

The molecular formula of 4-(Bromomethyl)-3-chloropyridine hydrobromide is C6H6BrN·HBr, and its molecular weight is 252.93 g/mol . The structure includes a pyridine ring with a bromomethyl group attached .


Chemical Reactions Analysis

While specific chemical reactions involving 4-(Bromomethyl)-3-chloropyridine hydrobromide are not available, it’s known that it reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .


Physical And Chemical Properties Analysis

This compound is a solid at 20°C. It’s white to light yellow in color and appears as a powder or crystal . It has a melting point range of 185.0 to 191.0°C . It’s soluble in water .

Scientific Research Applications

1. Polymer Synthesis

  • Hyperbranched Polyelectrolytes : A study by Monmoton et al. (2008) reports the synthesis of hyperbranched polyelectrolytes using derivatives of bromomethylpyridine hydrobromide. The reactivity of 3,5-bis(bromomethyl)pyridine hydrobromide was found to be higher due to the electron-attractive effect of pyridinium groups, and the polymer's structure was investigated through NMR spectroscopy (Monmoton et al., 2008).

2. Organic Synthesis

  • Synthesis of Rupatadine Intermediate : Guo et al. (2015) described an efficient and environmentally friendly method to synthesize 5-Methyl-3-(bromomethyl)pyridine hydrobromide, a key intermediate in the synthesis of rupatadine, starting from 5-methylnicotinic acid (Guo, Lu, & Wang, 2015).
  • Study of Polymerization Mechanism : Monmoton et al. (2008) also investigated the solution polymerization of bromomethylpyridine hydrobromides, revealing a mechanism involving bimolecular reactions. The study provided insights into the reactivity of different monomers and the influence of anions on the solubility and thermal stability of the resulting polymers (Monmoton, Lefebvre, & Fradet, 2008).

3. Chemical Reactions and Transformations

  • Formation of Pyridinium Compounds : Wibaut and Broekman (2010) explored the conversion of 4-Chloropyridine and 4-Bromopyridine into pyridinium compounds, which are important intermediates in various chemical reactions (Wibaut & Broekman, 2010).
  • Synthesis of Folic Acid Analogues : Piper, McCaleb, and Montgomery (1987) demonstrated the use of 6-(Bromomethyl)-2,4-pteridinediamine hydrobromide in synthesizing 10-propargylfolic acid, showcasing the application in attaching functional groups to folic acid analogues (Piper, McCaleb, & Montgomery, 1987).

Safety And Hazards

4-(Bromomethyl)-3-chloropyridine hydrobromide is considered hazardous. It can cause severe skin burns and eye damage . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and it should be handled while wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-(bromomethyl)-3-chloropyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN.BrH/c7-3-5-1-2-9-4-6(5)8;/h1-2,4H,3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSQLOOWSVEQER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CBr)Cl.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-3-chloropyridine hydrobromide

Synthesis routes and methods

Procedure details

To a solution of (3-chloropyridin-4-yl)methanol (1.0 g, 7.2 mmol) in anhydrous dichloromethane (35 mL) was added dropwise tribromophosphane (750 uL, 7.9 mmol). The mixture was stirred at room temperature for 5 hours. Dichloromethane was evaporated, and the residue was dried in vacuo, affording 4-(bromomethyl)-3-chloropyridine hydrobromide. The product was used for the next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
750 μL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Bromomethyl)-3-chloropyridine hydrobromide
Reactant of Route 2
Reactant of Route 2
4-(Bromomethyl)-3-chloropyridine hydrobromide
Reactant of Route 3
Reactant of Route 3
4-(Bromomethyl)-3-chloropyridine hydrobromide
Reactant of Route 4
Reactant of Route 4
4-(Bromomethyl)-3-chloropyridine hydrobromide
Reactant of Route 5
4-(Bromomethyl)-3-chloropyridine hydrobromide
Reactant of Route 6
4-(Bromomethyl)-3-chloropyridine hydrobromide

Citations

For This Compound
1
Citations
R Pracitto, KC Wilcox, M Lindemann, J Tong… - ACS …, 2021 - ACS Publications
A series of synaptic vesicle protein 2A (SV2A) ligands were synthesized to explore the structure–activity relationship and to help further investigate a hydrogen bonding pharmacophore …
Number of citations: 2 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.